alpha-Cholestane-d4

Mass Spectrometry Isotope Dilution Quantitative Analysis

Quantitative sterol analysis demands internal standards free from natural isotopic interference. α-Cholestane-d4 resolves this with a +4 Da mass shift at the 2,2,4,4-positions, enabling unambiguous MS differentiation without signal overlap. • Certified ≥98 atom % D enrichment and ≥98% chemical purity, documented via batch-specific CoA for GLP/ISO 17025 compliance. • Validated in multi-analyte lipidomics panels alongside d6-cholesterol and d7-sitostanol; compatible with GC-MS, LC-MS, and HPLC-MS/MS workflows. • Supplied as a neat white solid with ambient shipping stability; stock available in mg to bulk quantities.

Molecular Formula C27H48
Molecular Weight 376.705
CAS No. 205529-74-4
Cat. No. B586912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Cholestane-d4
CAS205529-74-4
Synonyms(5α)-Cholestane-d4;  (20R)-5α(H),14α(H),17α(H)-Cholestane-d4;  (20R)-5α(H),14α(H),17α(H)-Cholestane-d4;  28,29,30-Trinorlanostane-d4;  Cholestane-d4;  NSC 224419-d4; 
Molecular FormulaC27H48
Molecular Weight376.705
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
InChIInChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i7D2,11D2
InChIKeyXIIAYQZJNBULGD-ZMFVDLGJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5α-Cholestane-d4 (CAS 205529-74-4): Deuterated Sterane Internal Standard for MS Quantification


5α-Cholestane-d4 (alpha-Cholestane-d4) is a stable isotope-labeled derivative of 5α-cholestane, a saturated C27 sterane hydrocarbon . The compound features four deuterium atoms substituted at the 2,2,4,4-positions of the sterane skeleton (molecular formula C27H44D4, MW 376.69), yielding a nominal mass shift of +4 Da relative to unlabeled 5α-cholestane (C27H48, MW 372.67) . 5α-Cholestane-d4 is commercially supplied as an analytical reference standard with certified isotopic enrichment (typically ≥98 atom % D) and chemical purity (≥98-99%) , and is intended exclusively for research use as an internal standard for quantitative analysis via GC-MS or LC-MS .

Why 5α-Cholestane-d4 Cannot Be Replaced by Unlabeled Cholestane or Alternative Isotopologues


In quantitative mass spectrometry, substituting 5α-cholestane-d4 with unlabeled 5α-cholestane eliminates the mass-differentiated signal required for isotope dilution or internal standard calibration, as both analyte and standard would share identical m/z values . Substitution with alternative deuterated cholestane isotopologues (e.g., d5, d6, or d7 variants) introduces different chromatographic H/D isotope effects [1]. Deuterated analytes elute earlier than their protiated counterparts on most GC stationary phases, with H/D isotope effect (IE) values ranging from 1.0009 to 1.0400 [1]. The magnitude of this retention shift correlates with the number and position of deuterium substitutions; thus, changing the deuteration pattern alters the extent of co-elution with the target analyte, potentially exposing the internal standard to differential matrix effects that compromise quantification accuracy [2]. Furthermore, d4-cholestane is an established component of multi-analyte internal standard panels for lipidomics and sterol profiling, whereas alternative isotopologues (e.g., d7-cholestane) are optimized specifically for petroleum biomarker analysis where different sterane isomer distributions demand distinct deuterium placement .

Quantitative Differentiation Evidence: 5α-Cholestane-d4 vs. Comparators


Mass Shift Differentiation: 5α-Cholestane-d4 vs. Unlabeled 5α-Cholestane

5α-Cholestane-d4 provides a nominal mass shift of +4 Da relative to unlabeled 5α-cholestane, enabling complete baseline mass separation in MS detection . The molecular formula C27H44D4 yields a monoisotopic mass of 376.40 Da compared to 372.38 Da for C27H48 unlabeled cholestane . This +4 Da shift is sufficient to avoid isotopic overlap with the M+1, M+2, and M+3 natural abundance peaks of the unlabeled analyte, which would be problematic for d1-d3 labeled standards [1].

Mass Spectrometry Isotope Dilution Quantitative Analysis

Isotopic Enrichment Specification: 5α-Cholestane-d4 Batch-to-Batch Reproducibility

Commercially available 5α-Cholestane-d4 is supplied with certified isotopic enrichment of ≥98 atom % D and chemical purity ≥98-99% . The specific deuteration pattern (2,2,4,4-d4) is defined, in contrast to non-specific or incompletely characterized deuteration often found in lower-grade labeled standards . Batch-specific certificates of analysis document the actual isotopic distribution and chemical purity, enabling method transfer and regulatory compliance .

Quality Control Method Validation Isotopic Purity

Chromatographic H/D Isotope Effect: Deuterated vs. Non-Deuterated Cholestane Retention Time

Deuterated cholestane analogs elute earlier than their protiated counterparts on standard GC stationary phases due to the chromatographic H/D isotope effect [1]. The H/D isotope effect (IE) for deuterated organic compounds ranges from 1.0009 to 1.0400, calculated as tR(protiated) / tR(deuterated) [1]. For a typical cholestane GC retention time of approximately 30-40 minutes, this translates to a retention time shift of approximately 0.02-0.06 minutes for d4-labeled species relative to unlabeled cholestane [2]. This slight but measurable shift must be accounted for when selecting internal standards; 5α-cholestane-d4 with 2,2,4,4-substitution produces a predictable and consistent retention time offset that does not preclude near-complete co-elution .

GC-MS Chromatography Isotope Effect

Application-Specific Deuteration Pattern: d4-Cholestane vs. d7-Cholestane for Different Analytical Matrices

d4-Cholestane (2,2,4,4-d4) is established in multi-analyte internal standard panels for lipidomics and biological sterol quantification, where it is used alongside d6-cholesterol and d7-sitostanol for comprehensive sterol profiling . In contrast, heptadeuterated 2,2,4,4,5,7,7-d7-cholestane was specifically developed and characterized for petroleum biomarker analysis in analytical geochemistry laboratories [1]. The choice of deuteration pattern is driven by the specific sterane isomer distribution and matrix complexity encountered in each field: d4-cholestane is optimized for biological matrices where 5α-cholestane is the primary target , while d7-cholestane addresses the broader range of sterane isomers (C27-C29) and complex hydrocarbon backgrounds in crude oils and sediments [1].

Petroleum Geochemistry Biomarker Analysis Lipidomics

Optimal Application Scenarios for 5α-Cholestane-d4 in Quantitative Analysis


Quantitative Sterol Profiling in Biological Matrices via Isotope Dilution GC-MS

5α-Cholestane-d4 serves as the internal standard for 5α-cholestane quantification in lipidomics studies of plasma, tissue, and fecal samples. The +4 Da mass shift enables unambiguous MS differentiation without interference from natural isotopic abundance peaks . The compound is validated for use in multi-analyte internal standard panels including d6-cholesterol and d7-sitostanol for comprehensive sterol analysis .

Cholesterol Metabolism and Biosynthesis Tracer Studies

In cholesterol metabolism research, 5α-cholestane-d4 functions as a stable isotope tracer or internal standard for quantifying sterane intermediates. The defined 2,2,4,4-deuteration pattern provides a consistent mass label that can be tracked through metabolic pathways without the radioactive hazards associated with 14C or 3H labeling . The compound's use in quantifying cholestane as a cholesterol hydrogenation product is well-documented .

GC-MS Method Development and Validation for Regulatory Compliance

The ≥98 atom % D isotopic enrichment and ≥98-99% chemical purity of 5α-cholestane-d4, documented via batch-specific certificates of analysis, support method validation requirements in regulated analytical environments . The certified specifications ensure consistent MS response factors across analytical batches, enabling robust inter-laboratory method transfer and compliance with GLP or ISO 17025 quality standards .

Phytosterol and Fecal Sterol Quantification in Environmental and Dietary Studies

5α-Cholestane-d4 has been established as an internal standard for the quantification of phytosterols by HPLC-MS/MS and fecal sterols by GC-FID and GC-MS . In environmental analysis, 5α-cholestane (quantified using its d4 analog) serves as a fecal sterol biomarker for tracking anthropogenic contamination in water and sediment samples .

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